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Compound of Interest

Compound Name:
2-(4-Bromothiophen-2-

yl)acetonitrile

Cat. No.: B062297 Get Quote

Disclaimer: Despite a comprehensive search, specific experimental spectral data (NMR, IR,

MS) for 2-(4-Bromothiophen-2-yl)acetonitrile is not readily available in the public domain.

The following guide provides a template of the expected data and general experimental

protocols. For illustrative purposes, some data for the closely related isomer, 2-(5-

bromothiophen-2-yl)acetonitrile, is included and clearly identified. Researchers are advised to

acquire and verify their own data for 2-(4-Bromothiophen-2-yl)acetonitrile.

This technical guide is intended for researchers, scientists, and drug development

professionals, providing a structured overview of the spectral data and analytical

methodologies for the characterization of 2-(4-Bromothiophen-2-yl)acetonitrile.

Compound Information
2-(4-Bromothiophen-2-yl)acetonitrile is a substituted thiophene derivative with potential

applications in medicinal chemistry and materials science. Accurate spectral characterization is

crucial for its identification and quality control.

Chemical Name: 2-(4-Bromothiophen-2-yl)acetonitrile

CAS Number: 160005-43-6[1]

Molecular Formula: C₆H₄BrNS[1]
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Molecular Weight: 202.07 g/mol [1]

Structure:

Spectral Data Summary
The following tables summarize the expected and, where available for isomers, observed

spectral data for thiophene-based acetonitriles.

Table 1: ¹H NMR Spectral Data (Expected)

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~ 7.3 - 7.1 Doublet 1H
Thiophene ring proton

(H5)

~ 7.1 - 6.9 Doublet 1H
Thiophene ring proton

(H3)

~ 3.8 Singlet 2H
Methylene protons (-

CH₂CN)

Note: Predicted chemical shifts are based on typical values for similar structures. The solvent

used for analysis (e.g., CDCl₃, DMSO-d₆) will influence the exact chemical shifts.

Table 2: ¹³C NMR Spectral Data (Expected)

Chemical Shift (δ) ppm Assignment

~ 135 - 125 Thiophene C2

~ 130 - 120 Thiophene C5

~ 125 - 115 Thiophene C3

~ 115 - 105 Thiophene C4 (C-Br)

~ 120 - 115 Nitrile carbon (-CN)

~ 25 - 15 Methylene carbon (-CH₂CN)
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Note: Predicted chemical shifts are based on typical values for substituted thiophenes and

nitriles.

Table 3: IR Spectral Data (Expected)

Wavenumber (cm⁻¹) Intensity Assignment

~ 3100 - 3000 Medium C-H stretching (aromatic)

~ 2950 - 2850 Weak C-H stretching (aliphatic)

~ 2250 Medium C≡N stretching (nitrile)

~ 1600 - 1450 Medium
C=C stretching (thiophene

ring)

~ 1100 - 1000 Strong C-Br stretching

Note: The IR spectrum of acetonitrile shows a characteristic C≡N stretch around 2254 cm⁻¹.[2]

Table 4: Mass Spectrometry Data (Expected)

m/z Relative Intensity (%) Assignment

201/203 High
[M]⁺˙ (Molecular ion with Br

isotopes)

122 Moderate [M - Br]⁺

96 Moderate [C₄H₂S-CN]⁺

Note: The mass spectrum is expected to show a characteristic isotopic pattern for bromine

(⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Experimental Protocols
The following are generalized experimental protocols for acquiring the spectral data.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended

for good signal dispersion.[3]

Sample Preparation:

Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated

solvent (e.g., CDCl₃, DMSO-d₆).

Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition:

Acquire a one-dimensional proton spectrum.

Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

Process the data with Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g.,

TMS at 0 ppm).

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

Longer acquisition times are generally required due to the low natural abundance of ¹³C.[4]

DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be

performed to differentiate between CH, CH₂, and CH₃ groups.

3.2 Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.[2]

Sample Preparation (Solid Sample):

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with anhydrous

potassium bromide (KBr) (100-200 mg). Press the mixture into a thin, transparent pellet

using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal. This method requires minimal sample preparation.[5]

Data Acquisition:

Record a background spectrum of the empty sample holder (or clean ATR crystal).

Place the sample in the spectrometer and record the sample spectrum.

The final spectrum is reported in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).

3.3 Mass Spectrometry (MS)

Instrumentation: Various mass spectrometers can be used, such as those with Electron

Ionization (EI) or Electrospray Ionization (ESI) sources.[6][7]

Sample Preparation:

For EI-MS, a dilute solution of the sample in a volatile organic solvent (e.g., methanol,

dichloromethane) is prepared.

For ESI-MS, a more dilute solution in a solvent compatible with the ionization source (e.g.,

acetonitrile, methanol, often with a small amount of formic acid or ammonium acetate) is

used.

Data Acquisition:

The sample is introduced into the ion source (e.g., via direct infusion or coupled with a

chromatography system like GC or LC).

The molecules are ionized, and the resulting ions are separated based on their mass-to-

charge ratio (m/z).

The detector records the abundance of each ion, generating a mass spectrum.

Workflow Visualization
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The following diagram illustrates the general workflow for the spectral characterization of an

organic compound.

Compound Synthesis & Purification

Spectroscopic Analysis

Data Interpretation & Structure Confirmation

Synthesis of 2-(4-Bromothiophen-2-yl)acetonitrile

Purification (e.g., Crystallization, Chromatography)

NMR Spectroscopy
(1H, 13C) IR Spectroscopy Mass Spectrometry

Data Processing & Analysis

Structure Elucidation

Final Characterization Report

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectral characterization of 2-(4-
Bromothiophen-2-yl)acetonitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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